molecular formula C7H4FNO4 B1330236 3-Fluoro-4-nitrobenzoic acid CAS No. 403-21-4

3-Fluoro-4-nitrobenzoic acid

Cat. No.: B1330236
CAS No.: 403-21-4
M. Wt: 185.11 g/mol
InChI Key: WVZBIQSKLXJFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

3-Fluoro-4-nitrobenzoic acid is primarily used as a starting reagent in the synthesis of novel benzimidazoles . Benzimidazoles are known to have antimicrobial, opioid, antipsychotic, and antihistamine properties . The compound interacts with the primary amine of a resin-bound amino acid during the synthesis .

Mode of Action

The mode of action of this compound is based on its reactivity with other compounds. The carboxylic acid group in the compound reacts with alcohols to form esters . In the synthesis of benzimidazoles, the fluoro group is displaced and the nitro group is reduced .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of benzimidazoles. Benzimidazoles are synthesized through a multi-step reaction pathway starting from 4-fluoro-3-nitrobenzoic acid . The resulting benzimidazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), affecting the cholinergic system .

Pharmacokinetics

The compound’s solubility in 95% ethanol suggests it may have good bioavailability

Result of Action

The result of the action of this compound is the production of benzimidazoles. These compounds have various pharmaceutical applications, including antimicrobial, opioid, antipsychotic, and antihistamine effects . In addition, benzimidazoles synthesized from this compound can inhibit AChE and BChE, potentially affecting neurological functions .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. For instance, the compound is soluble in 95% ethanol, which can affect its reactivity . Additionally, safety data suggests that the compound should be handled in a well-ventilated environment to avoid inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-fluoro-4-nitrobenzoic acid involves the oxidation of 3-fluoro-4-nitrobenzyl alcohol. In this process, 3-fluoro-4-nitrobenzyl alcohol is dissolved in acetone, and Jones reagent (a mixture of chromic acid and sulfuric acid) is added dropwise at 0°C. The mixture is stirred on an ice bath for 30 minutes and then quenched with isopropanol before being concentrated in vacuo .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitrobenzoic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products:

    Reduction: The major product is 3-fluoro-4-aminobenzoic acid.

    Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Scientific Research Applications

3-Fluoro-4-nitrobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluoro-3-nitrobenzoic acid
  • 3-Fluoro-4-aminobenzoic acid
  • 3-Fluorobenzoic acid
  • 4-Nitrobenzoic acid

Comparison: 3-Fluoro-4-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific binding interactions in biological systems. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZBIQSKLXJFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960737
Record name 3-Fluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-21-4
Record name 3-Fluoro-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 403-21-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FLUORO-4-NITROBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4-nitrotoluene (22.45 g, 144.7 mmol) and sodium dichromate dihydrate (60.38 g, 202.6 mmol) in water at 0° C. was added concentrated sulfuric acid (140 mL) dropwise over 3 h. When the addition was complete, the solution was allowed to warm to room temperature over 1 h, and then brought to 90° C. for 1 h. The mixture was allowed to cool to room temperature, diluted with 300 mL water and extracted with ethyl acetate (3×250 mL). The combined organic extracts were concentrated down to 300 mL and extracted with 1 N NaOH (3×250 mL). The aqueous extracts were acidified with 6 N HCl and extracted with ethyl acetate (3×300 mL). The combined organic extracts were dried over MgSO4 and concentrated to give a gummy solid. Trituration with hexane gave the 3-fluoro-4-nitrobenzoic acid as a solid that was collected by filtration (6.51 g, 24%).
Quantity
22.45 g
Type
reactant
Reaction Step One
Name
sodium dichromate dihydrate
Quantity
60.38 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Fluoro-4-methyl-1-nitro-benzene (1.0 g, 12.9 mmol) was added portion-wise to a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL) follow by concentrated sulfuric acid (3.6 mL). The reaction mixture was heated to 120° C. for 2 h and then allowed to cool to ambient temperature. The reaction was quenched with crushed ice and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 3-fluoro-4-nitro-benzoic acid (1.9 g, 83%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3-fluoro-4-nitrotoluene (10 g, 1 eq) and potassium permanganate (25.5 g, 2.5 eq) in water (1 L) is heated under reflux for 6 hours then cooled down to ambient temperature. The mixture is filtered on celite and the aqueous phase is washed twice with diethyl ether (2×300 ml). The aqueous phase is acidified, at 0° C., with a solution of concentrated hydrochloric acid then concentrated under reduced pressure at 40° C. to a volume of approximately 300 ml. The precipitate formed is filtered then washed with petroleum ether and dried in order to produce the expected compound in the form of a white solid (6.9 g; 58% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Yield
58%

Synthesis routes and methods IV

Procedure details

A solution of 3-fluoro-4-nitrotoluene (2 g, 12.82 mmole) in 13 mL water, containing 5.72 g of Na2Cr2O7, was treated dropwise with 14.2 mL of concentrated sulfuric acid, stirred at room temperature for one hour and then diluted with 20 mL of water. The mixture was filtered and the recovered solid was gently heated in 50 mL 2% sodium hydroxide solution. The resulting solution was cooled and filtered and the filtrate was acidified with concentrated HCl. The aqueous phase was extracted with two 100 mL portions of ethyl acetate, the combined extracts were washed with 100 mL of aqueous saturated sodium chloride solution, dried over MgSO4, filtered and concentrated in vacuo to give 1.6 g (68%) of 3-fluoro-4-nitrobenzoic acid as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2Cr2O7
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-nitrobenzoic acid
Reactant of Route 3
3-Fluoro-4-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-nitrobenzoic acid
Reactant of Route 5
3-Fluoro-4-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.